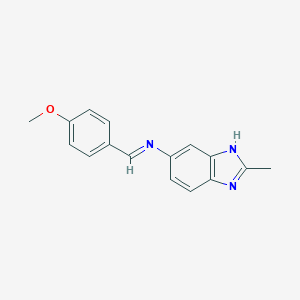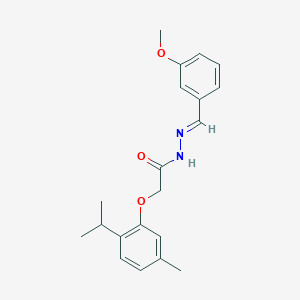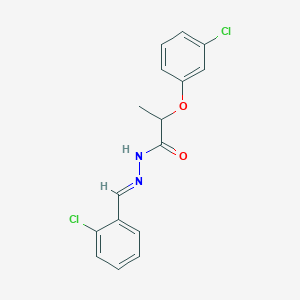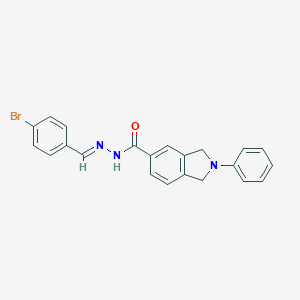![molecular formula C21H24N2O4 B386602 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide](/img/structure/B386602.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzodioxole moiety and a pentylphenoxy group, suggests potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(4-pentylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzodioxole and pentylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pentylphenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenoxy)acetohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-ethylphenoxy)acetohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-propylphenoxy)acetohydrazide
Uniqueness
The unique combination of the benzodioxole and pentylphenoxy groups in “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” distinguishes it from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4g/mol |
Nombre IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-3-4-5-16-6-9-18(10-7-16)25-14-21(24)23-22-13-17-8-11-19-20(12-17)27-15-26-19/h6-13H,2-5,14-15H2,1H3,(H,23,24)/b22-13+ |
Clave InChI |
XIQPWVXOLMRBGD-LPYMAVHISA-N |
SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
SMILES isomérico |
CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B386522.png)

![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B386526.png)

![3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B386532.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B386534.png)
![N,N-diethyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B386536.png)
![6-bromo-2-(2-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B386537.png)

![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B386544.png)
![N'-[1-(3-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B386545.png)
